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Compound of Interest

Compound Name: 6-Iodoquinolin-4-ol

Cat. No.: B3022007 Get Quote

A foundational understanding of a molecule's structure is paramount to predicting its reactivity

and biological interactions. 6-Iodoquinolin-4-ol presents a noteworthy case due to its

tautomeric nature, which directly influences its chemical behavior.

Chemical Structure
6-Iodoquinolin-4-ol is a heteroaromatic compound built upon a quinoline scaffold. Its key

structural features are:

A quinoline ring system, which is a bicyclic aromatic structure formed by the fusion of a

benzene ring to a pyridine ring.

A hydroxyl group (-OH) at the 4-position, classifying it as a quinolinol.

An iodine atom at the 6-position of the benzene ring portion of the scaffold.

The interplay between the electron-donating hydroxyl group and the electron-withdrawing, yet

synthetically versatile, iodine atom defines the molecule's utility as a chemical building block.

Keto-Enol Tautomerism
A critical characteristic of 4-hydroxyquinolines is their existence in a state of tautomeric

equilibrium. 6-Iodoquinolin-4-ol (the enol form) coexists with its keto tautomer, 6-iodoquinolin-

4(1H)-one. For this class of compounds, the equilibrium overwhelmingly favors the keto form in

both the solid state and in solution.[1][2][3][4] This preference is crucial for synthetic planning
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and for computational modeling of its interactions with biological targets, as the hydrogen

bonding capacity and steric profile differ significantly between the two forms.
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6-Iodoquinolin-4-ol
(Enol Form)

6-Iodoquinolin-4(1H)-one
(Keto Form)

⇌

Tautomeric equilibrium of 6-iodoquinolin-4-ol.
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& Decarboxylation
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Conceptual workflow of the Gould-Jacobs reaction.

Click to download full resolution via product page

Caption: Conceptual workflow of the Gould-Jacobs reaction.

Step-by-Step Methodology
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Condensation: 4-Iodoaniline is reacted with an equivalent of diethyl

ethoxymethylenemalonate. This reaction is typically performed with gentle heating. The

nucleophilic amino group of the aniline attacks the electron-deficient carbon of the malonate

derivative, leading to the substitution of the ethoxy group and formation of an enamine

intermediate.

Thermal Cyclization: The intermediate is heated in a high-boiling, inert solvent (e.g., diphenyl

ether or Dowtherm A) to temperatures often exceeding 200°C. [5]This high thermal energy is

required to overcome the activation barrier for the intramolecular electrophilic aromatic

substitution, where the enamine system attacks the ortho-position of the aniline ring to form

the second ring of the quinoline system.

Hydrolysis and Decarboxylation: The resulting ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate

is not the final product. It undergoes saponification (ester hydrolysis) using a strong base like

sodium hydroxide. Subsequent acidification and heating lead to the decarboxylation of the 3-

carboxy group, yielding the desired 6-iodoquinolin-4-ol.

Protocol Validation: Each step of this synthesis can be monitored by standard techniques like

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

The structural identity and purity of the final product must be confirmed using Nuclear Magnetic

Resonance (NMR) spectroscopy and Mass Spectrometry.

Applications in Medicinal Chemistry
The value of 6-iodoquinolin-4-ol is realized in its role as a versatile intermediate for creating

libraries of novel compounds. The iodine atom is not merely a structural feature but a powerful

synthetic handle.

Scaffold for Biologically Active Molecules
The quinoline and quinolin-4-one scaffolds are considered "privileged structures" in medicinal

chemistry. They are found in numerous approved drugs, including antibacterial agents

(fluoroquinolones) and kinase inhibitors for oncology. [5]The quinolin-4-one core can act as a

bioisostere for the adenine base of ATP, enabling it to bind effectively to the ATP-binding site of

kinases.
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Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond at the 6-position is an ideal site for palladium-catalyzed cross-coupling

reactions. This allows for the modular and efficient installation of a wide array of substituents,

which is fundamental to Structure-Activity Relationship (SAR) studies.

Key Coupling Reactions:

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Experimental Workflow: Suzuki-Miyaura Coupling
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Reaction Components

6-Iodoquinolin-4-ol
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(e.g., Dioxane/Water)

Heat to Reaction
Temperature (e.g., 80-100°C)

Monitor Progress
(TLC, LC-MS)

Aqueous Workup
& Extraction

Purification
(e.g., Column Chromatography)

6-Arylquinolin-4-ol
(Product)

General workflow for a Suzuki-Miyaura cross-coupling.
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Caption: General workflow for a Suzuki-Miyaura cross-coupling.

This workflow provides a self-validating system where the disappearance of the starting

material and the appearance of a new, more nonpolar spot (by TLC) indicates a successful

reaction. The final structure is then confirmed by spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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